molecular formula C15H27N3O3 B13962245 tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13962245
M. Wt: 297.39 g/mol
InChI Key: GJZZVFVIDBHQCJ-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[45]decane-2-carboxylate is a spirocyclic compound with a unique structure that includes a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate and an aminoacetyl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical spaces and the development of novel molecules.

Biology

In biological research, this compound is studied for its potential as a scaffold for drug development. Its spirocyclic structure can interact with biological targets in unique ways, making it a valuable tool for the design of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. Studies have shown that spirocyclic compounds can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific substitution pattern and the presence of an aminoacetyl group. This structural feature allows for unique interactions with biological targets and provides opportunities for the development of novel therapeutic agents .

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11,16H2,1-3H3

InChI Key

GJZZVFVIDBHQCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CN

Origin of Product

United States

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